![molecular formula C6H11O9P-2 B1265061 1D-myo-inositol 4-phosphate(2-)](/img/structure/B1265061.png)
1D-myo-inositol 4-phosphate(2-)
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Overview
Description
1D-myo-inositol 4-phosphate(2-) is dianion of 1D-myo-inositol 4-phosphate. It has a role as a human metabolite. It is an inositol phosphate oxoanion and a myo-inositol phosphate(2-). It is a conjugate base of a 1D-myo-inositol 4-phosphate.
Scientific Research Applications
Role in Plant Growth and Phytate Content
Stability and Binding Affinity in Cellular Messaging
In cellular signaling, specifically concerning cancer prevention and therapy, 1D-myo-inositol phosphates act as second messengers. However, their rapid metabolism by phosphatases and kinases complicates the attribution of specific pharmacological activities. Stable analogs of myo-inositol 4,5-bisphosphate and 1D-myo-Inositol 1,4,5-trisphosphate were developed to resist dephosphorylation, making them useful for understanding the mechanisms of inositol phosphate actions in cell signaling (Liu et al., 2008).
Enantioselective Enzymatic Desymmetrization
The enzyme Thermomyces lanuginosus lipase (TL-IM) effectively catalyzed the enantioselective enzymatic desymmetrization of 4,6-di-O-benzyl-myo-inositol, a derivative of myo-inositol. This process, critical in the production of inositol phosphates, achieved excellent yield and enantiomeric excess for the precursor of inositol phosphates (Vasconcelos et al., 2014).
Multifaceted Role in Eukaryotic Cells
Myo-inositol-1,2,3,4,5,6-hexakisphosphate (Ins P(6)) is a crucial form of phosphorus in plant seeds and tissues. Its diverse roles in eukaryotic cells include phosphate and mineral storage, ATP regeneration, RNA export, DNA repair, and serving as an antioxidant. This compound and its derivatives are fundamental components of cellular housekeeping and signaling processes (Raboy, 2003).
properties
Molecular Formula |
C6H11O9P-2 |
---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3-,4-,5+,6?/m0/s1 |
InChI Key |
INAPMGSXUVUWAF-GFWFORPUSA-L |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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